1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE is a complex organic compound with a molecular formula of C25H21NO5 This compound is notable for its unique structure, which includes a phenylpropanone moiety and a tricyclic benzoate ester
Preparation Methods
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE involves several steps. One common synthetic route includes the reaction of 1-oxo-1-phenylpropan-2-yl chloride with 2-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}benzoic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}BENZOATE can be compared with similar compounds such as:
N-(1-oxo-1-phenylpropan-2-yl)benzamide: This compound has a similar phenylpropanone moiety but lacks the tricyclic benzoate ester, resulting in different chemical and biological properties.
®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: This compound contains a carbamate group instead of the benzoate ester, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C25H21NO5/c1-14(22(27)15-7-3-2-4-8-15)31-25(30)18-9-5-6-10-19(18)26-23(28)20-16-11-12-17(13-16)21(20)24(26)29/h2-12,14,16-17,20-21H,13H2,1H3 |
InChI Key |
NOSQYNFDECZMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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